![molecular formula C13H13ClFN3O3S B2909040 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride CAS No. 2411217-20-2](/img/structure/B2909040.png)
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathways of various cytokines.
Wirkmechanismus
CP-690,550 inhibits 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride, which is a key enzyme involved in the signaling pathways of various cytokines such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. By inhibiting this compound, CP-690,550 prevents the activation of downstream signaling pathways, which leads to the suppression of immune responses.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have potent immunosuppressive effects in various animal models. It has been shown to decrease the production of cytokines such as interleukin-2, interleukin-4, and interferon-gamma. Additionally, CP-690,550 has been shown to decrease the proliferation of T cells and B cells.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 has several advantages for lab experiments. It is a potent and selective inhibitor of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride, which makes it a valuable tool for investigating the role of this compound in various biological processes. Additionally, CP-690,550 has good solubility in water, which makes it easy to prepare for experiments.
However, there are also some limitations to using CP-690,550 in lab experiments. It has been shown to have off-target effects on other JAK family members, which may complicate the interpretation of results. Additionally, CP-690,550 has a relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for research on CP-690,550. One area of interest is the development of more selective 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride inhibitors that do not have off-target effects on other JAK family members. Additionally, there is interest in investigating the potential use of CP-690,550 in the treatment of other autoimmune diseases such as lupus and inflammatory bowel disease. Finally, there is interest in investigating the potential use of CP-690,550 in combination with other immunosuppressive agents for the treatment of organ transplant rejection.
Synthesemethoden
The synthesis of CP-690,550 involves a multistep process that includes the reaction of 4-chlorobenzoyl chloride with piperidine, followed by the reaction of the resulting intermediate with sodium azide and triphenylphosphine to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with sulfonyl fluoride to produce CP-690,550. This synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential applications in various research fields. It has been shown to have immunosuppressive effects and has been investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. Additionally, CP-690,550 has been studied for its potential use in the prevention of organ transplant rejection.
Eigenschaften
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O3S/c14-11-5-3-9(4-6-11)12-16-13(21-17-12)10-2-1-7-18(8-10)22(15,19)20/h3-6,10H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBMZITZHLQECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)F)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2908957.png)
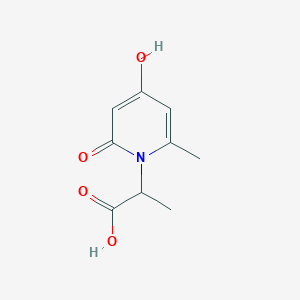
![Methyl 4-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate](/img/structure/B2908962.png)
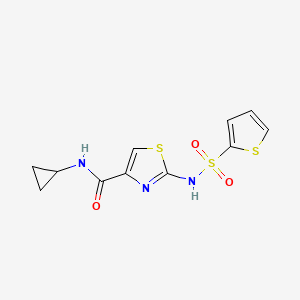

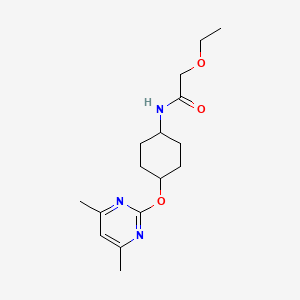
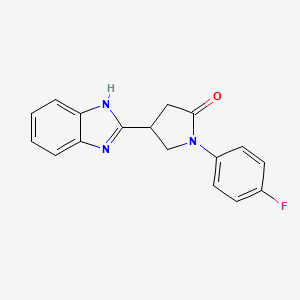
![4-(3-methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2908968.png)
![8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2908970.png)
![3-amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2908971.png)
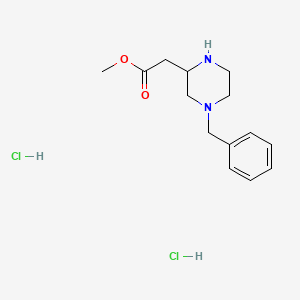
![N-(3,4-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2908975.png)

![2-phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2908979.png)